Cas no 952511-74-9 (4-bromo-3-methyl-benzene-1,2-diamine)

4-bromo-3-methyl-benzene-1,2-diamine structure
952511-74-9 structure
Produktname:4-bromo-3-methyl-benzene-1,2-diamine
CAS-Nr.:952511-74-9
MF:C7H9BrN2
MW:201.063760519028
MDL:MFCD18642364
CID:1038892
PubChem ID:59214273

4-bromo-3-methyl-benzene-1,2-diamine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Bromo-3-methylbenzene-1,2-diamine
    • 4-Bromo-3-methyl-1,2-benzenediamine
    • AK100489
    • 1,2-Benzenediamine, 4-bromo-3-methyl-
    • JBZQNBSYFRCDRA-UHFFFAOYSA-N
    • 6384AC
    • FCH1335711
    • SY104514
    • AX8240897
    • AB0094726
    • ST24023364
    • 4-Bromo-3-methyl-1,2-benzenediamine (ACI)
    • 4-Bromo-3-methyl-benzene-1,2-diamine
    • CS-W022104
    • Z1269231826
    • CNB51174
    • AKOS016002413
    • DB-367524
    • DS-3539
    • MFCD18642364
    • SCHEMBL145182
    • O11183
    • EN300-2980637
    • 952511-74-9
    • SB40204
    • 4-Bromo-3-methylbenzene-1 pound not2-diamine
    • DTXSID90731275
    • 4-bromo-3-methyl-benzene-1,2-diamine
    • MDL: MFCD18642364
    • Inchi: 1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3
    • InChI-Schlüssel: JBZQNBSYFRCDRA-UHFFFAOYSA-N
    • Lächelt: BrC1C(C)=C(N)C(N)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 199.99491g/mol
  • Monoisotopenmasse: 199.99491g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 118
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 52
  • XLogP3: 1.6

Experimentelle Eigenschaften

  • Siedepunkt: 297.3±35.0°C at 760 mmHg

4-bromo-3-methyl-benzene-1,2-diamine Sicherheitsinformationen

  • Gefahrenhinweis: H302
  • Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C

4-bromo-3-methyl-benzene-1,2-diamine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B92630-100mg
4-Bromo-3-methylbenzene-1,2-diamine
952511-74-9 97%
100mg
¥100.0 2023-09-08
eNovation Chemicals LLC
D583791-500mg
4-broMo-3-Methylbenzene-1,2-diaMine
952511-74-9 95%
500mg
$285 2024-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0025-100MG
4-bromo-3-methyl-benzene-1,2-diamine
952511-74-9 97%
100MG
¥ 349.00 2023-04-12
Enamine
EN300-2980637-10.0g
4-bromo-3-methylbenzene-1,2-diamine
952511-74-9 95.0%
10.0g
$873.0 2025-03-19
Enamine
EN300-2980637-2.5g
4-bromo-3-methylbenzene-1,2-diamine
952511-74-9 95.0%
2.5g
$262.0 2025-03-19
abcr
AB440375-5g
4-Bromo-3-methylbenzene-1,2-diamine, 95%; .
952511-74-9 95%
5g
€500.60 2025-02-14
Enamine
EN300-2980637-0.25g
4-bromo-3-methylbenzene-1,2-diamine
952511-74-9 95.0%
0.25g
$62.0 2025-03-19
abcr
AB440375-250 mg
4-Bromo-3-methylbenzene-1,2-diamine, 95%; .
952511-74-9 95%
250mg
€187.70 2023-05-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1655-100mg
4-Bromo-3-methyl-benzene-1,2-diamine
952511-74-9 98%
100mg
1797.85CNY 2021-05-08
Chemenu
CM255973-10g
4-Bromo-3-methylbenzene-1,2-diamine
952511-74-9 95+%
10g
$1014 2022-06-09

4-bromo-3-methyl-benzene-1,2-diamine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  3 h, reflux
Referenz
Preparation of substituted benzimidazoles and indolines as DYRK1A inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  30 min, 70 °C
Referenz
Preparation of oxadiazole compounds as S1P1 agonists
, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  3 h, reflux
Referenz
Preparation of pyridine derivatives and related heterocycles as kinase inhibitors and compositions with them
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  4 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Referenz
Heterocyclic peptide compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection
, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  4 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Referenz
Preparation of cycloalkanes and cycloalkenes end-capped with amino acid or peptide derivatives as hepatitis C virus replication inhibitors for treating HCV infections
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  4 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Referenz
Preparation of proline derivatives as antiviral agents useful in the treatment of HCV infection
, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ,  Ethyl acetate ;  12 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Sodium bicarbonate ;  pH 7 - 8
Referenz
Preparation of benzoimidazolylmethylpyrimidinediamine derivatives and analogs for use as serine/threonine PAK1 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Preparation of oxadiazole compounds as S1P1 agonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Ethanol ,  Water ;  1 h, 90 °C
Referenz
Azacyclodione compound and preparation and application in inhibiting cap-dependent endonuclease activity thereof
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  20 h, 70 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Referenz
Preparation of azabicyclic SHP2 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Heterocyclic peptide compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection
, United States, , ,

4-bromo-3-methyl-benzene-1,2-diamine Raw materials

4-bromo-3-methyl-benzene-1,2-diamine Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:952511-74-9)4-bromo-3-methyl-benzene-1,2-diamine
A857457
Reinheit:99%
Menge:5g
Preis ($):264.0
atkchemica
(CAS:952511-74-9)4-bromo-3-methyl-benzene-1,2-diamine
CL15634
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung